molecular formula C128H216N36O32 B14421077 Cecropin A (1-33) CAS No. 81541-05-1

Cecropin A (1-33)

Cat. No.: B14421077
CAS No.: 81541-05-1
M. Wt: 2771.3 g/mol
InChI Key: FCSKFTKZLAGOGY-BYSRGVEESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cecropin A (1-33) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, which protects the amino groups during the coupling reactions. The peptide is then cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods

Industrial production of Cecropin A (1-33) can be achieved through recombinant DNA technology. This involves inserting the gene encoding Cecropin A (1-33) into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which can be purified using affinity chromatography and other downstream processing techniques .

Chemical Reactions Analysis

Types of Reactions

Cecropin A (1-33) primarily undergoes interactions with bacterial cell membranes. It does not typically participate in traditional chemical reactions such as oxidation, reduction, or substitution. Instead, its activity is based on its ability to disrupt bacterial membranes through electrostatic interactions and insertion into the lipid bilayer .

Common Reagents and Conditions

The synthesis of Cecropin A (1-33) involves reagents such as Fmoc-protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotection reagents like trifluoroacetic acid. The conditions for these reactions are typically mild, with reactions carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major product formed from the synthesis of Cecropin A (1-33) is the peptide itself. During its interaction with bacterial membranes, the major outcome is the disruption of the membrane integrity, leading to bacterial cell death .

Mechanism of Action

Cecropin A (1-33) exerts its antimicrobial effects by interacting with bacterial cell membranes. The peptide is cationic and amphipathic, allowing it to bind to the negatively charged bacterial membrane. It then inserts into the lipid bilayer, forming pores that disrupt membrane integrity, leading to cell lysis and death . Additionally, Cecropin A (1-33) can induce the production of reactive oxygen species and disrupt mitochondrial membrane potential in target cells .

Properties

CAS No.

81541-05-1

Molecular Formula

C128H216N36O32

Molecular Weight

2771.3 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C128H216N36O32/c1-15-70(9)103(127(196)164-106(73(12)18-4)126(195)152-80(41-24-30-52-129)109(178)145-74(13)107(176)144-67-100(174)175)160-97(169)66-142-108(177)93(63-99(172)173)159-113(182)86(47-36-58-140-128(138)139)153-124(193)105(72(11)17-3)163-121(190)92(62-95(136)167)158-114(183)87(48-50-94(135)166)146-96(168)65-143-123(192)102(69(7)8)161-116(185)84(45-28-34-56-133)148-115(184)88(49-51-98(170)171)154-125(194)104(71(10)16-2)162-117(186)85(46-29-35-57-134)147-110(179)81(42-25-31-53-130)149-119(188)90(60-76-37-20-19-21-38-76)156-118(187)89(59-68(5)6)155-111(180)82(43-26-32-54-131)150-120(189)91(61-77-64-141-79-40-23-22-39-78(77)79)157-112(181)83(44-27-33-55-132)151-122(191)101(137)75(14)165/h19-23,37-40,64,68-75,80-93,101-106,141,165H,15-18,24-36,41-63,65-67,129-134,137H2,1-14H3,(H2,135,166)(H2,136,167)(H,142,177)(H,143,192)(H,144,176)(H,145,178)(H,146,168)(H,147,179)(H,148,184)(H,149,188)(H,150,189)(H,151,191)(H,152,195)(H,153,193)(H,154,194)(H,155,180)(H,156,187)(H,157,181)(H,158,183)(H,159,182)(H,160,169)(H,161,185)(H,162,186)(H,163,190)(H,164,196)(H,170,171)(H,172,173)(H,174,175)(H4,138,139,140)/t70-,71-,72-,73-,74-,75+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,101-,102-,103-,104-,105-,106-/m0/s1

InChI Key

FCSKFTKZLAGOGY-BYSRGVEESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(C(C)O)N

Origin of Product

United States

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